molecular formula C12H9ClO2 B1354223 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone CAS No. 530740-47-7

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

Cat. No.: B1354223
CAS No.: 530740-47-7
M. Wt: 220.65 g/mol
InChI Key: NOFNICHETXGVBM-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloro group and a hydroxy group attached to a naphthalene ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone can be synthesized through several methods. One common method involves the refluxing of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride (ZnCl2) . This reaction yields the desired compound after purification steps such as filtration, washing, drying, and recrystallization from rectified spirit .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-naphthalen-2-YL-ethanone derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of naphthoquinones or naphthaldehydes.

    Reduction: Formation of hydroxy-naphthalen-2-YL-ethanone derivatives.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-1-hydroxy-naphthalen-2-YL)-ethanone: Similar structure but with a bromo group instead of a chloro group.

    1-(4-Methoxy-1-hydroxy-naphthalen-2-YL)-ethanone: Contains a methoxy group instead of a chloro group.

    1-(4-Nitro-1-hydroxy-naphthalen-2-YL)-ethanone: Features a nitro group in place of the chloro group.

Uniqueness

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is unique due to the presence of both a chloro and a hydroxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNICHETXGVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467264
Record name 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530740-47-7
Record name 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(1-hydroxy-2-naphthyl)ethanone (5.00 g, 26.8 mmol, from Aldrich) in acetic acid (100 mL) was added N-chlorosuccinimide (3.94 g, 29.5 mmol) and the resulting mixture heated at 100° C. for 18 hours. After allowing to be cooled to ambient temperature, the reaction mixture was concentrated in vacuo and then diluted with ethyl acetate. The precipitated solid was collected by filtration to afford the desired product (3.98 g, 67%). LCMS calculated for C12H10ClO2 (M+H)+: m/z=221.0; Found: 221.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

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